3-(3-Benzylureido)propanoic acid
Overview
Description
The compound 3-(3-Benzylureido)propanoic acid is a derivative of propanoic acid where a benzylureido group is attached to the third carbon of the propanoic acid chain. This compound is structurally related to various other compounds that have been synthesized and studied for their chemical properties and potential applications in different fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds often involves the use of starting materials such as benzoyl propionic acid derivatives, which can undergo further chemical transformations to yield a variety of heterocyclic compounds . For instance, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives involves a series of reactions including esterification, condensation, and catalytic hydrogenation . Similarly, the synthesis of 3-(3-Benzoylthioureido)propanoic acid derivatives may involve the reaction of amines with benzoyl isothiocyanate to introduce the benzoylthioureido moiety .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3-Benzylureido)propanoic acid has been investigated using various spectroscopic methods, including vibrational spectroscopy, NMR, and crystallography . These studies often reveal the presence of cis-trans configurations around certain functional groups and provide insights into the conformational stability of the molecules. For example, the molecular structure of 3-(3-Benzoylthioureido)propanoic acid adopts a cis-trans configuration with respect to the benzoyl and propionic acid groups .
Chemical Reactions Analysis
The chemical reactivity of propanoic acid derivatives can be quite diverse, depending on the substituents present on the molecule. For example, derivatives of furanones and benzoxazinones have been reported to exhibit different behaviors toward nucleophiles . The construction of benzofuran scaffolds via C-H functionalization/annulation reactions demonstrates the potential for complex chemical transformations involving propanoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-(3-Benzylureido)propanoic acid are often characterized by their vibrational frequencies, infrared intensities, and molecular conformations . Theoretical calculations using methods such as Hartree-Fock and density functional theory (DFT) complement experimental data, providing a comprehensive understanding of the compounds' properties. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in determining the solid-state structure and properties of these compounds .
Relevant Case Studies
Case studies involving the antimicrobial activity of chiral propanoic acid derivatives have shown that these compounds can exhibit significant in vitro activities against various bacteria, with the configuration and substituents on the propanoic acid moiety influencing their efficacy . Additionally, the improved synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid demonstrates the practical applications of these derivatives in producing compounds with potential therapeutic uses .
Scientific Research Applications
-
Synthesis and Characterization of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads
-
Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives
- Application : 3-Phenoxybenzoic acid derivatives were synthesized and their pharmacological activity was studied . Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Safety And Hazards
Future Directions
Indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been shown to improve metabolic disorders and is considered a promising metabolite . This suggests that 3-(3-Benzylureido)propanoic acid, which is structurally similar, may also have potential applications in the treatment of metabolic disorders.
properties
IUPAC Name |
3-(benzylcarbamoylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)6-7-12-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXWPAGHEVGPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585405 | |
Record name | N-(Benzylcarbamoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Benzylureido)propanoic acid | |
CAS RN |
71274-38-9 | |
Record name | N-(Benzylcarbamoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.